
4-Chloro-2,2,5-trifluoro-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,2,5-trifluoro-1,3-dioxolane is a heterocyclic organic compound that contains both chlorine and fluorine atoms It is part of the dioxolane family, which are five-membered rings containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-2,2,5-trifluoro-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale reactors and continuous flow systems to ensure efficient synthesis and high yield. The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .
化学反応の分析
Types of Reactions
4-Chloro-2,2,5-trifluoro-1,3-dioxolane undergoes various types of chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
科学的研究の応用
4-Chloro-2,2,5-trifluoro-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2,2,5-trifluoro-1,3-dioxolane involves its interaction with molecular targets and pathways within a given system. As a heterocyclic compound, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Uniqueness
4-Chloro-2,2,5-trifluoro-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms in the dioxolane ring enhances its stability and makes it a valuable intermediate in various synthetic processes .
特性
CAS番号 |
60010-43-7 |
|---|---|
分子式 |
C3H2ClF3O2 |
分子量 |
162.49 g/mol |
IUPAC名 |
4-chloro-2,2,5-trifluoro-1,3-dioxolane |
InChI |
InChI=1S/C3H2ClF3O2/c4-1-2(5)9-3(6,7)8-1/h1-2H |
InChIキー |
JLIHYCHHJICNSS-UHFFFAOYSA-N |
正規SMILES |
C1(C(OC(O1)(F)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


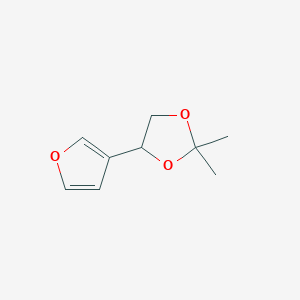
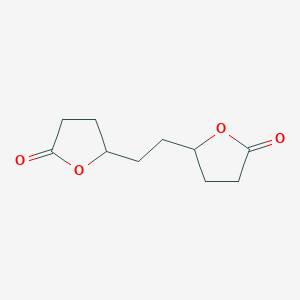
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
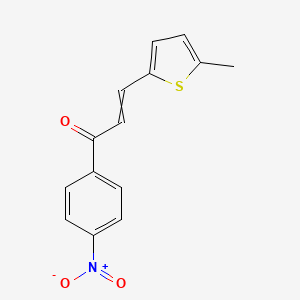
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)


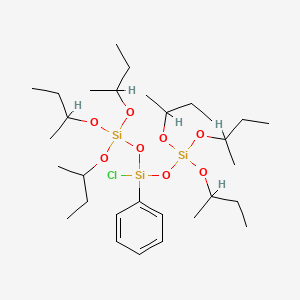
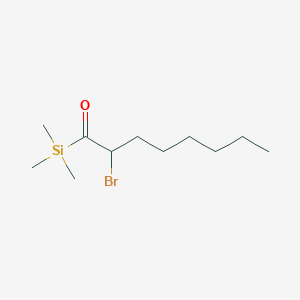
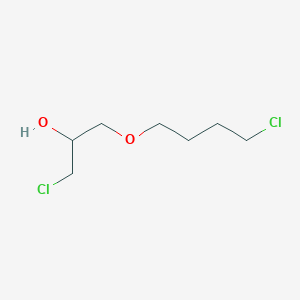
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
